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Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
branched C10H22 alkanes, commonly known as decane isomers. The document summarizes
key quantitative data, details experimental and computational methodologies for their
determination, and illustrates relevant logical relationships through diagrams. This information
is critical for a fundamental understanding of the stability and energetics of these compounds,
which is essential in various research and development applications, including fuel formulation
and as reference compounds in analytical chemistry.

Data Presentation: Thermodynamic Properties of
Branched C10H22 Alkanes

The following tables summarize the standard enthalpy of formation (AfH®), standard molar
entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of branched
C10H22 isomers at 298.15 K and 1 bar. These values are crucial for predicting the feasibility
and energy changes of chemical reactions involving these compounds.

Table 1: Thermodynamic Properties of Selected Methylnonane Isomers
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Isomer AfH° (gas, kd/imol) S° (gas, J/Imol-K) Cp (gas, Jimol-K)
2-Methylnonane -253.9+1.8 499.3+2.5 215.1+2.2
3-Methylnonane -251.7+1.8 496.2 + 2.5 2149+ 2.2
4-Methylnonane -250.9+1.8 4959+ 25 2148+ 2.2
5-Methylnonane -251.3+1.8 496.0+£ 2.5 2148+ 2.2

Table 2: Thermodynamic Properties of Selected Dimethyloctane Isomers

Isomer AfH° (gas, kd/imol) S° (gas, J/Imol-K) Cp (gas, Jimol-K)
2,2-Dimethyloctane -266.1 £ 2.1 473.1+2.4 2115+2.1
2,3-Dimethyloctane -257.2+20 4835+2.4 212.8+2.1
2,4-Dimethyloctane -258.4+2.0 4829+24 2126+2.1
2,5-Dimethyloctane -259.1+2.0 483.2+2.4 212.7+2.1
2,6-Dimethyloctane -259.8+2.0 483.6+2.4 212.8+2.1
2,7-Dimethyloctane -260.5+2.0 484.1+2.4 213.0+2.1
3,3-Dimethyloctane -261.2+2.0 479.0+2.4 212.0+2.1
3,4-Dimethyloctane -256.4+2.0 480.1+2.4 212.3+2.1
3,5-Dimethyloctane -257.0+2.0 480.5+2.4 2124 +2.1
3,6-Dimethyloctane -257.8+2.0 480.9+2.4 2125+2.1
4,4-Dimethyloctane -259.7+2.0 478.4+2.4 211.8+2.1
4,5-Dimethyloctane -256.0 £ 2.0 479.8+2.4 2122+2.1

Table 3: Thermodynamic Properties of Selected Trimethylheptane, Tetramethylhexane, and
Pentamethylpentane Isomers

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Isomer AfH° (gas, kd/imol) S° (gas, J/Imol-K) Cp (gas, Jimol-K)
2,2,3-
] -266.3+ 2.2 4645+ 2.3 209.8+2.1
Trimethylheptane
2,2,4-
_ -269.0+ 2.2 463.8+ 2.3 209.6+2.1
Trimethylheptane
2,2,5-
_ -270.1+£2.2 4642+ 2.3 209.7+2.1
Trimethylheptane
2,2,6-
-271.0+£2.2 464.7+ 2.3 209.8+2.1
Trimethylheptane
2,3,3-
. -262.1+2.1 470.2+24 2108+2.1
Trimethylheptane
2,3,4-
-260.5+2.1 469.5+2.4 2106 +2.1
Trimethylheptane
2,3,5-
_ -261.4+2.1 469.9+2.4 210.7+2.1
Trimethylheptane
2,3,6-
. -262.3+2.1 4704 +24 2108+2.1
Trimethylheptane
2,4,4-
-267.5+2.2 463.1+2.3 209.4+2.1
Trimethylheptane
2,4,5-
_ -261.0+2.1 469.7 + 2.4 210.7+2.1
Trimethylheptane
2,4,6-
_ -262.8+2.1 4706 +2.4 2109+2.1
Trimethylheptane
2,5,5-
] -268.3+2.2 463.5+ 2.3 209.5+2.1
Trimethylheptane
3,3,4-
. -260.8+2.1 468.9+ 2.3 2104 +2.1
Trimethylheptane
3,3,5-
] -261.8+2.1 469.3+2.3 2105+2.1
Trimethylheptane
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3,4,4-
_ -260.0+ 2.1 468.6 + 2.3 210.3+2.1
Trimethylheptane
3,4,5-
] -259.2+2.1 468.2 + 2.3 210.2+2.1

Trimethylheptane
2,2,3,3-

-270.8+2.3 4481 +2.2 206.5+2.1
Tetramethylhexane
2,2,3,4-

-267.1+2.2 4559+ 2.3 208.1+2.1
Tetramethylhexane
2,2,3,5-

-268.2+2.2 456.3+ 2.3 208.2+2.1
Tetramethylhexane
2,2,4,4-

-275.2+2.3 4472 +22 206.2+2.1
Tetramethylhexane
2,2,4,5-

-268.9+2.2 456.7 + 2.3 208.3+2.1
Tetramethylhexane
2,2,55-

-277.3+2.3 4478 +2.2 206.4+2.1
Tetramethylhexane
2,3,3,4-

-264.0+£ 2.2 461.7+ 2.3 209.1+2.1
Tetramethylhexane
2,3,3,5-

-265.1+2.2 462.1+2.3 209.2+2.1
Tetramethylhexane
2,3,4,4-

-263.2+2.2 461.4+23 209.0+2.1
Tetramethylhexane
2,3,4,5-

-262.4+2.2 461.8+ 2.3 209.1+2.1
Tetramethylhexane
3,3,4,4-

-262.2+2.2 460.8+ 2.3 208.8+2.1
Tetramethylhexane
2,2,3,3,4-

-2715+24 439.9+22 204.4+2.0
Pentamethylpentane
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2,2,3,4,4-

Pentamethylpentane

-270.6 +2.4 439.6 + 2.2 204.3+2.0

Data is compiled from the NIST WebBook and other sources. The uncertainties represent one
standard deviation.

Experimental and Computational Protocols

The determination of the thermodynamic properties of branched alkanes relies on a
combination of precise experimental measurements and sophisticated computational models.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of hydrocarbons is often determined indirectly from the
enthalpy of combustion, which is measured using a bomb calorimeter.

o Sample Preparation: A precisely weighed sample of the liquid alkane (typically 0.5 - 1.0 g) is
placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine
wire (e.g., iron or platinum) is connected to electrodes and positioned to be in contact with
the sample to initiate combustion.

o Assembly and Pressurization: The bomb is sealed and purged with a small amount of
oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of
approximately 30 atm. This ensures complete combustion of the hydrocarbon.

o Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The initial temperature of the water is recorded with high
precision (to 0.001 °C).

o Combustion: The sample is ignited by passing an electric current through the fuse wire. The
heat released by the combustion is absorbed by the bomb and the surrounding water,
causing a temperature rise.

o Temperature Measurement: The temperature of the water is monitored and recorded at
regular intervals until it reaches a maximum and then begins to slowly cool.
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o Data Analysis: The heat capacity of the calorimeter system is determined by combusting a
standard substance with a known heat of combustion, such as benzoic acid. The heat of
combustion of the alkane sample is then calculated from the observed temperature change
and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of
the fuse wire and for the formation of any side products like nitric acid. The standard
enthalpy of formation is then calculated from the standard enthalpy of combustion using
Hess's Law and the known standard enthalpies of formation of CO2 and H20.

2. Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The standard entropy and heat capacity are determined by measuring the heat capacity of the
substance over a range of temperatures, starting from near absolute zero.

o Calorimeter: A specialized adiabatic calorimeter is used, which is designed to minimize heat
exchange with the surroundings.

o Sample Preparation: A known mass of the purified alkane is placed in a sample container
within the calorimeter.

e Cooling: The sample is cooled to a very low temperature, typically using liquid helium or
nitrogen.

e Heating and Measurement: A known amount of electrical energy is supplied to the sample,
and the resulting temperature increase is measured precisely. This process is repeated in
small temperature increments.

o Data Analysis: The heat capacity at each temperature is calculated from the energy input
and the temperature change. The data is then used to generate a smooth curve of heat
capacity versus temperature. The standard entropy at 298.15 K is obtained by integrating the
C_p/T versus T curve from 0 K to 298.15 K. The standard molar heat capacity is the value of
C_pat298.15K.

Computational Protocols

High-level guantum chemical calculations provide a powerful tool for predicting the
thermodynamic properties of molecules, especially for isomers that may be difficult to isolate
and measure experimentally.
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1. G3AMP2B3 Composite Method

The G3MP2B3 method is a composite computational chemistry approach that aims for high
accuracy in calculating thermochemical data.[1] It involves a series of calculations at different
levels of theory and with different basis sets, with the results combined to approximate a much
higher-level calculation. The key steps are:

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(d) level of
theory.

 Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same
B3LYP/6-31G(d) level to obtain the zero-point vibrational energy (ZPVE) and thermal
corrections to the enthalpy and entropy.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (e.g., QCISD(T)/6-31G(d), MP2/G3MP2large) using the optimized
geometry.

» Empirical Correction: An empirical higher-level correction (HLC) is added to the final energy
to account for remaining basis set and correlation energy deficiencies.

2. CBS-QB3 Composite Method

The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of high-
accuracy composite approaches.[2][3] The goal is to extrapolate the results of calculations with
finite basis sets to the complete basis set limit. The CBS-QB3 protocol includes:

o Geometry Optimization and Frequencies: The geometry is optimized and vibrational
frequencies are calculated at the B3LYP/6-311G(2d,d,p) level.

» High-Level Single-Point Energy Calculations: A series of single-point energy calculations are
performed at different levels of theory, including CCSD(T) and MP4SDQ, with smaller basis
sets.

o MP2 Extrapolation: An MP2 calculation with a very large basis set is used to extrapolate to
the complete basis set limit.
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o Empirical Corrections: Similar to the G3 methods, empirical corrections are included to

achieve high accuracy.

Visualization of Logical Relationships

The following diagrams, generated using the DOT language, illustrate key relationships and
workflows relevant to the thermodynamic properties of branched C10H22 alkanes.

b( Methylnonanes )
—P( Dimethyloctanes
( H Branched Isomers )—b( Trimethylheptanes
—b( Tetramethylhexanes )

{ Pentamethylpentanes )

Click to download full resolution via product page

)
)

Classification of branched C10H22 isomers.
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Workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Thermodynamic Properties of Branched C10H22
Alkanes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12649785#thermodynamic-properties-of-branched-
cl0h22-alkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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